molecular formula C10H12BrF B1457084 1-Bromo-4-(tert-butyl)-2-fluorobenzene CAS No. 1369829-80-0

1-Bromo-4-(tert-butyl)-2-fluorobenzene

Cat. No.: B1457084
CAS No.: 1369829-80-0
M. Wt: 231.1 g/mol
InChI Key: SYOOUBIFOOVLMY-UHFFFAOYSA-N
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Description

1-Bromo-4-(tert-butyl)-2-fluorobenzene (: 1369829-80-0) is a valuable fluorinated aromatic building block in organic synthesis, with the molecular formula C 10 H 12 BrF and a molecular weight of 231.10 g/mol . This compound is characterized by its high purity, typically 95% or higher, making it a reliable reagent for demanding synthetic applications . The structure incorporates both a bromine atom and a fluorine atom on the benzene ring, alongside a sterically demanding tert-butyl group. This unique arrangement makes it a versatile precursor for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, where the bromine acts as a superior leaving group compared to chlorine or fluorine . Its primary research value lies in the development of novel compounds for pharmaceutical chemistry and advanced materials science. The tert-butyl group can impart significant steric and electronic effects, influencing the conformation and physical properties of target molecules. Furthermore, the presence of fluorine is particularly sought after in medicinal chemistry for its ability to modulate a compound's lipophilicity, metabolic stability, and bioavailability . As such, this building block is instrumental in creating sophisticated intermediates for potential active pharmaceutical ingredients (APIs) and for engineering organic electronic materials, including liquid crystals and semiconductors, where precise molecular geometry and electronic characteristics are critical for performance . Researchers can access analytical data, including NMR and HPLC, to support their development work . Intended Use & Safety: This product is classified as For Research Use Only (RUO). It is strictly for laboratory research and development purposes and is not intended for diagnostic, therapeutic, or human use. Please refer to the Safety Data Sheet for proper handling and hazard information.

Properties

IUPAC Name

1-bromo-4-tert-butyl-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOOUBIFOOVLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369829-80-0
Record name 1-bromo-4-tert-butyl-2-fluorobenzene
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Preparation Methods

Friedel-Crafts Alkylation of Fluorobenzene Derivatives

A common approach to introduce the tert-butyl group is Friedel-Crafts alkylation of fluorobenzene or its derivatives using tert-butyl chloride under Lewis acid catalysis.

  • Reagents: Fluorobenzene, tert-butyl chloride.
  • Catalyst: Complex acids such as aluminum chloride (AlCl3) or hydrochloric acid-aluminum chloride complex (HAlCl4).
  • Conditions: Controlled temperature to avoid polyalkylation and isomer formation.
  • Outcome: Formation of tert-butylfluorobenzene isomers, with the para-substituted product favored due to steric and electronic effects.

This method is adapted from similar procedures used for tert-butyl chlorobenzene synthesis, where chlorobenzene is alkylated with tert-butyl chloride under HAlCl4 catalysis.

Directed Ortho-Lithiation Followed by Bromination

For selective bromination, directed ortho-lithiation can be employed:

  • Step 1: Lithiation of 4-(tert-butyl)-2-fluorobenzene using strong bases such as n-butyllithium or lithium diisopropylamide (LDA).
  • Step 2: Quenching with bromine or a brominating agent to introduce bromine at the lithiation site.
  • Solvents: Ether solvents like tetrahydrofuran (THF) are typically used to stabilize organolithium intermediates.
  • Temperature: Low temperatures (-78 °C) to enhance regioselectivity and prevent side reactions.

This approach allows selective bromination at the 1-position relative to the tert-butyl group, leveraging the directing effect of fluorine and tert-butyl substituents.

Sequential Halogenation and Alkylation

An alternative route involves:

  • Step 1: Bromination of fluorobenzene to obtain 1-bromo-2-fluorobenzene.
  • Step 2: Friedel-Crafts alkylation of 1-bromo-2-fluorobenzene with tert-butyl chloride under Lewis acid catalysis.

This sequence requires careful control to avoid substitution at undesired positions and minimize isomer formation.

Comparative Analysis of Methods

Method Advantages Disadvantages Key Reagents & Conditions
Friedel-Crafts Alkylation Simple, widely used, scalable Possible isomer mixture, polyalkylation tert-butyl chloride, HAlCl4, controlled temp
Directed Ortho-Lithiation + Bromination High regioselectivity, clean product Requires low temperature, sensitive reagents n-Butyllithium or LDA, Br2, THF, -78 °C
Sequential Halogenation then Alkylation Stepwise control of substitutions Multi-step, purification challenges Bromine, tert-butyl chloride, AlCl3

Research Findings and Optimization Notes

  • The Friedel-Crafts alkylation method often yields mixtures of ortho- and para-substituted products; however, the para isomer (4-position) predominates due to steric hindrance and electronic effects of fluorine.
  • Using complex acid catalysts such as HAlCl4 can improve the yield of the para-substituted tert-butylfluorobenzene.
  • Directed ortho-lithiation followed by bromination offers superior regioselectivity for introducing bromine at the 1-position, benefiting from the fluorine's directing effect and the bulky tert-butyl group.
  • Low temperatures and dry ether solvents are critical to maintaining lithiation selectivity and avoiding side reactions.
  • The sequential halogenation-alkylation approach is less favored due to the difficulty in controlling substitution patterns and potential for isomer contamination.

Summary Table of Key Reaction Parameters

Parameter Friedel-Crafts Alkylation Directed Ortho-Lithiation + Bromination Sequential Halogenation then Alkylation
Starting Material Fluorobenzene 4-(tert-butyl)-2-fluorobenzene Fluorobenzene
Alkylating Agent tert-Butyl chloride N/A tert-Butyl chloride
Brominating Agent N/A Bromine (Br2) Bromine (Br2)
Catalyst HAlCl4 or AlCl3 None (organolithium base used) AlCl3
Solvent Chlorinated solvents or neat Ether solvents (THF) Chlorinated solvents
Temperature Ambient to moderate (controlled) Low (-78 °C) Ambient
Regioselectivity Moderate (para favored) High (selective 1-position bromination) Moderate (requires purification)
Yield Moderate to good Good to excellent Moderate

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(tert-butyl)-2-fluorobenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, alkoxide ions, or amines, leading to the formation of substituted benzene derivatives.

    Lithium-Halogen Exchange: The compound can undergo lithium-halogen exchange reactions with organolithium reagents like n-butyllithium or tert-butyllithium at low temperatures (around 0°C) to form organolithium intermediates.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary or secondary amines. Reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Lithium-Halogen Exchange: Reagents such as n-butyllithium or tert-butyllithium are used in non-polar solvents like hexane or diethyl ether at low temperatures.

    Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are used along with bases like potassium carbonate or cesium carbonate in solvents like tetrahydrofuran (THF) or toluene.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with various functional groups, depending on the nucleophile used.

    Lithium-Halogen Exchange: Organolithium intermediates that can be further reacted to form various substituted benzene compounds.

    Cross-Coupling Reactions: Biaryl compounds or other coupled products, depending on the boronic acid derivative used.

Scientific Research Applications

Synthesis Applications

1-Bromo-4-(tert-butyl)-2-fluorobenzene serves as a key intermediate in the synthesis of various complex organic compounds. Its applications include:

  • Synthesis of Boronic Acids : It is utilized in the preparation of 4-tert-butyl-phenylboronic acid, which is crucial for Suzuki coupling reactions that form carbon-carbon bonds in pharmaceuticals and agrochemicals .
  • Development of Pharmaceuticals : The compound is involved in synthesizing biologically active molecules, including analogs of cannabinoids like CP-47,497 and CP-55,940. These compounds are studied for their potential therapeutic effects .

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

  • Liquid Crystal Displays (LCDs) : As an intermediate in the production of liquid crystals, it contributes to the development of advanced display technologies. The fluorine atom enhances the thermal stability and optical properties of liquid crystal materials .
  • Agricultural Chemicals : It is also used in the synthesis of agrochemicals, where it helps create effective pesticides and herbicides that are vital for modern agriculture .

Case Studies

A research group focused on cannabinoid analogs utilized this compound to create various deoxy analogs of CP-47,497. The study highlighted its role in modifying the pharmacological properties of cannabinoids, leading to compounds with enhanced potency and selectivity for cannabinoid receptors.

AnalogPotency (EC50)Selectivity
CP-47,497 Derivative10 nMHigh

Mechanism of Action

The mechanism of action of 1-Bromo-4-(tert-butyl)-2-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In lithium-halogen exchange reactions, the bromine atom is replaced by a lithium atom, forming an organolithium intermediate that can undergo further reactions. In cross-coupling reactions, the bromine atom is replaced by a boronic acid derivative, forming a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-bromo-4-(tert-butyl)-2-fluorobenzene with analogous bromo-fluoro-benzene derivatives, focusing on structural features, reactivity, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Reactivity References
This compound C₁₀H₁₂BrF 231.11 1-Br, 2-F, 4-tert-butyl Cross-coupling reactions (e.g., Suzuki), N-arylation for optoelectronic materials .
1-(Bromomethyl)-4-chloro-2-fluorobenzene C₇H₅BrClF 223.47 1-BrCH₂, 2-F, 4-Cl Alkylating agent in pharmaceutical intermediates; high reactivity due to benzylic bromide .
1-Bromo-4-(bromomethyl)-2-fluorobenzene C₇H₅Br₂F 275.93 1-Br, 2-F, 4-BrCH₂ Precursor for bifunctional electrophiles; used in iterative functionalization .
tert-Butyl 4-bromo-2-fluorobenzoate C₁₁H₁₂BrFO₂ 283.12 1-Br, 2-F, 4-COO-tert-butyl Ester-protected derivative for controlled carboxylate introduction .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene C₇H₃BrF₄O 282.99 1-OCH₂F₃, 2-F, 4-Br Electron-deficient aromatic system for agrochemicals; resistant to nucleophilic substitution .

Key Findings :

Steric Effects : The tert-butyl group in this compound hinders reactions at the 4-position but facilitates solubility, unlike 1-(bromomethyl)-4-chloro-2-fluorobenzene, where the benzylic bromide enables rapid alkylation .

Electronic Effects : Fluorine at the 2-position directs electrophilic substitution to the 5-position. In contrast, trifluoromethoxy substituents (as in 4-bromo-2-fluoro-1-(trifluoromethoxy)benzene) deactivate the ring, reducing reactivity .

Reactivity in Cross-Couplings : The tert-butyl derivative shows superior performance in palladium-catalyzed couplings compared to ester-protected analogs (e.g., tert-butyl 4-bromo-2-fluorobenzoate), likely due to reduced steric hindrance around the bromine .

Synthetic Challenges : Failed Grignard reactions with 1-bromo-4-(1,1-dimethylheptyl)-2-hydroxybenzenes highlight the sensitivity of bromo-fluoro compounds to reaction conditions, emphasizing the need for optimized protocols .

Research Implications and Industrial Relevance

The tert-butyl and fluorine substituents in this compound balance steric bulk and electronic modulation, making it versatile in medicinal chemistry and materials science. Its analogs, such as bromomethyl derivatives, are critical in stepwise syntheses of complex molecules, while trifluoromethoxy variants find niche roles in agrochemicals. Future research should explore computational modeling to predict reactivity trends and optimize catalytic systems for these substrates.

Biological Activity

1-Bromo-4-(tert-butyl)-2-fluorobenzene, a halogenated aromatic compound, has garnered attention in the realm of medicinal chemistry due to its potential biological activities. Understanding its biological profile is essential for evaluating its applicability in pharmaceutical and industrial contexts.

  • Molecular Formula : C₁₀H₁₂BrF
  • Molecular Weight : 231.105 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 227 °C
  • LogP : 4.64, indicating moderate lipophilicity which may affect its bioavailability and interaction with biological membranes.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest, including antimicrobial properties, cytotoxicity, and potential as a precursor in drug development.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Initial studies suggest that it exhibits notable activity against various bacterial strains, although specific mechanisms of action remain to be elucidated.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the compound's effects on different cell lines. The findings indicate that at certain concentrations, the compound can induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapeutics.

Study 1: Antimicrobial Efficacy

In a study published by BenchChem, this compound was tested against a panel of microbial pathogens. The compound demonstrated significant inhibition of growth in Gram-positive bacteria, with an IC₅₀ value indicating effective concentration levels .

Study 2: Cytotoxic Effects on Cancer Cells

A comprehensive study examined the cytotoxic effects of various halogenated compounds, including this compound, on human cancer cell lines. Results showed that this compound induced cell death at concentrations ranging from 10 to 50 µM, with mechanisms involving oxidative stress and mitochondrial dysfunction being suggested .

Research Findings Summary Table

Study FocusFindingsReference
Antimicrobial ActivityEffective against Gram-positive bacteria
CytotoxicityInduced apoptosis in cancer cell lines
Structure-Activity RelationshipCorrelation between structure and biological activity

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of both bromine and fluorine atoms significantly influences the biological activity of the compound. Modifications to the tert-butyl group or substitution patterns on the benzene ring could enhance or diminish its efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-bromo-4-(tert-butyl)-2-fluorobenzene, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : A common approach involves sequential halogenation. First, fluorination via electrophilic aromatic substitution (e.g., using F₂ or Selectfluor) at the ortho position, followed by bromination at the para position relative to the tert-butyl group. The tert-butyl group acts as a steric and electronic director, favoring bromination at the para position . Temperature control (e.g., 40°C for bromination using N-bromosuccinimide in DMF) minimizes side reactions . Regioselectivity can be confirmed via ¹H NMR and GC-MS.

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

  • Methodological Answer : Characterization typically involves ¹H/¹³C NMR to confirm substitution patterns and purity. High-resolution mass spectrometry (HRMS) validates molecular weight, while GC or HPLC quantifies impurities. For example, tert-butyl groups exhibit distinct upfield shifts in ¹H NMR (δ ~1.3 ppm), and bromine/fluorine substituents split aromatic proton signals . Purity >97% is achievable via column chromatography or vacuum sublimation .

Q. What safety protocols are essential when handling brominated and fluorinated aromatic compounds like this derivative?

  • Methodological Answer : Use PPE (gloves, goggles, fume hood), as brominated compounds are toxic (H300-H302) and fluorinated intermediates may release corrosive HF. Store at 0–6°C in inert atmospheres to prevent decomposition. Emergency procedures include neutralization of spills with sodium bicarbonate and immediate medical consultation for exposure .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

  • Methodological Answer : The tert-butyl group creates steric hindrance, slowing transmetalation in cross-couplings. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with bulky ligands) and elevated temperatures (80–100°C) improves yields. Kinetic studies using ¹⁹F NMR can track reaction progress, as fluorine environments shift during coupling .

Q. What challenges arise in interpreting NMR spectra of polyhalogenated aromatics, and how can they be resolved?

  • Methodological Answer : Overlapping signals from bromine/fluorine substituents complicate integration. Techniques include:

  • DEPT-135 NMR : Differentiates CH₃ (tert-butyl) from aromatic CH groups.
  • ²D NMR (COSY, HSQC) : Resolves coupling between adjacent protons.
  • Isotopic labeling : ¹⁹F-¹H coupling constants help assign positions .

Q. How can computational chemistry predict the reactivity of this compound in photoredox or C–H activation reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict sites for radical or electrophilic attack. Solvent effects (e.g., DMF vs. THF) are incorporated via PCM models. Experimental validation via UV-Vis spectroscopy confirms predicted absorption bands for photoredox applications .

Q. What strategies mitigate data discrepancies in reported physical properties (e.g., melting points, solubility)?

  • Methodological Answer : Discrepancies often stem from impurities or measurement conditions. Standardize protocols:

  • Melting point : Use differential scanning calorimetry (DSC) with controlled heating rates.
  • Solubility : Employ gravimetric analysis in degassed solvents.
    Cross-reference with databases like NIST Chemistry WebBook and replicate under identical conditions.

Applications in Materials Science

Q. How is this compound utilized in designing organic semiconductors or luminescent materials?

  • Methodological Answer : Its electron-withdrawing fluorine and bromine groups enhance charge transport in semiconductors. For example, Suzuki coupling with dibenzo[b,d]furan-2-ylboronic acid yields phenoselenazine derivatives with tunable emission properties. Vacuum sublimation ensures high purity for OLED applications .

Q. What role does it play in synthesizing sp³-rich fragments for drug discovery?

  • Methodological Answer : The tert-butyl group stabilizes transition states in cyclopropanation or Diels-Alder reactions. Bromine serves as a leaving group for nucleophilic substitution, enabling C–C bond formation. Chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) achieves enantioselective products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Bromo-4-(tert-butyl)-2-fluorobenzene
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1-Bromo-4-(tert-butyl)-2-fluorobenzene

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